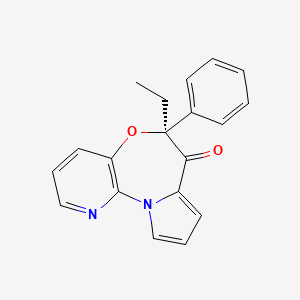

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6S)-

Description

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6S)- (hereafter referred to by its IUPAC name) is a fused heterocyclic compound featuring a pyrido-pyrrolo-oxazepinone core. Its stereochemistry at the 6-position (S-configuration) and substituents (ethyl and phenyl groups) contribute to its pharmacological profile.

Properties

CAS No. |

400008-99-3 |

|---|---|

Molecular Formula |

C19H16N2O2 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(8S)-8-ethyl-8-phenyl-9-oxa-2,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaen-7-one |

InChI |

InChI=1S/C19H16N2O2/c1-2-19(14-8-4-3-5-9-14)17(22)15-10-7-13-21(15)18-16(23-19)11-6-12-20-18/h3-13H,2H2,1H3/t19-/m0/s1 |

InChI Key |

GASTXZXBZWXIJZ-IBGZPJMESA-N |

Isomeric SMILES |

CC[C@@]1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |

Canonical SMILES |

CCC1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6S)- is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , indicating a significant presence of nitrogen and oxygen in its structure. The compound features a unique arrangement of these atoms that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 304.34 g/mol |

| Melting Point | 251.9 °C |

| Density | 1.22 g/cm³ |

| CAS Number | 400008-99-3 |

Biological Activities

Research indicates that Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one exhibits various biological activities, including:

- Antiviral Activity : Studies have shown that this compound possesses significant antiviral properties, particularly against viruses such as HIV and others related to neuroinflammatory disorders .

- Antitumor Effects : The compound has demonstrated potential in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Anti-inflammatory Properties : It acts as an inhibitor of myeloperoxidase (MPO), which is involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms through which Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one exerts its effects include:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes like MPO that play a role in inflammation and oxidative stress .

- Modulation of Cellular Pathways : It influences pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

- Interaction with Viral Proteins : Its antiviral activity is attributed to the interference with viral replication processes by targeting specific viral proteins.

Case Studies

Several studies highlight the effectiveness of this compound:

- Study on Antiviral Activity : A study demonstrated that derivatives of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin exhibited potent antiviral effects against HIV in vitro. The compounds were shown to disrupt the viral life cycle effectively.

- Anticancer Research : In a preclinical study involving various cancer cell lines, the compound showed significant cytotoxicity and induced apoptosis through mitochondrial pathways. This suggests its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one can be compared with other compounds exhibiting similar activities:

| Compound Name | Unique Features |

|---|---|

| 5,11-Dihydro-6H-dipyrido[3,2-b:2',3']azepine | Strong antiviral activity against HIV |

| 6-Hydroxy-3-methyl-5,7-dioxo-2-pyrrolidinylpyridine | Known for neuroprotective properties |

| 4-Methylpyrido[3,2-b]indole | Displays anticancer activity |

This comparison highlights the unique structural features and biological activities that differentiate Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin from its counterparts.

Comparison with Similar Compounds

Antiviral Activity and Substituent Effects

The compound is structurally and functionally analogous to derivatives within the pyrrolo-pyrido-oxazepinone family. Key comparisons include:

The m-tolyl-substituted analog (pKi = 7.68) exhibits marginally superior antiviral binding affinity compared to the phenyl-substituted target compound (pKi = 7.66).

Neurotropic Activity in Related Heterocycles

While the target compound is antiviral, structurally related fused heterocycles demonstrate neurotropic properties. For example:

- Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines (e.g., compound 6j): Exhibited anticonvulsant activity with a seizure latency increase of 1.3–2.3× control at 100 mg/kg, though inferior to diazepam .

- Pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines : Showed sedative and anti-anxiety effects in murine models .

These compounds share a fused pyrrolo-pyrido core but lack the oxazepinone ring and ethyl-phenyl substituents. Their divergent biological activities underscore the importance of core modifications in target specificity.

Comparison with Other Heterocyclic Systems

- Pyrrolo-triazolo-pyrazine derivatives (e.g., EU patent compounds): Feature ethyl and aromatic substituents but prioritize pyrrolo-triazolo-pyrazine cores.

- Temozolomide analogs (e.g., pyrido-pyrrolo-tetrazines): Designed for alkylating DNA in cancer therapy, diverging entirely from the target compound’s antiviral mechanism .

Research Findings and Implications

- Structural-Activity Relationship (SAR): The 6-ethyl-6-phenyl substitution in the (6S)-configuration optimizes antiviral binding, but minor tweaks (e.g., m-tolyl) may further enhance efficacy .

- Therapeutic Specificity: Unlike neuroactive pyrrolo-pyrido-pyrimidines, the target compound’s oxazepinone ring likely directs selectivity toward viral targets .

- Synthetic Challenges : The compound’s fused heterocyclic system requires multi-step synthesis, akin to methods for pyridofuro-pyrrolo-pyrimidines, which involve cyclocondensation and palladium-catalyzed cross-coupling .

Tables

Table 1: Antiviral Activity of Pyrrolo-Pyrido-Oxazepinones

| Compound ID | Substituent | pKi | Relative Activity |

|---|---|---|---|

| 1 | m-Tolyl | 7.68 | Reference Standard |

| 2 (Target) | Phenyl | 7.66 | Slightly lower |

Table 2: Neurotropic Activity in Related Heterocycles

| Compound Class | Biological Activity | Efficacy vs. Control |

|---|---|---|

| Pyridofuro-pyrrolo-pyrimidines | Anticonvulsant | 1.3–2.3× latency increase |

| Pyrido-furo-pyrido-pyrimidines | Sedative | Moderate anxiolytic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.